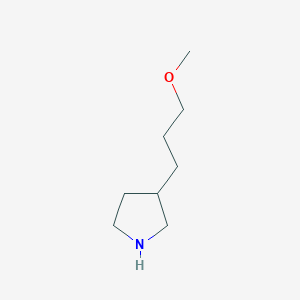
N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine
Vue d'ensemble
Description
“N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” is a related compound with the molecular formula C14H11BrF2N2O2 . Another related compound is “N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine” with the formula C12H11BrN2 .
Molecular Structure Analysis
The molecular structure of a related compound, “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide”, has been analyzed .Physical And Chemical Properties Analysis
The related compound “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” has a density of 1.6±0.1 g/cm3, a boiling point of 368.1±42.0 °C at 760 mmHg, and a flash point of 176.4±27.9 °C .Applications De Recherche Scientifique
Sigma Receptor Affinity
The novel class of compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine demonstrates high affinity for sigma receptors. One study found that derivatives of this compound class exhibit subnanomolar affinity, suggesting their potential in determining the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).
Synthesis and Characterization
Pharmaceutical Synthesis
Compounds like 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate have been utilized in the synthesis of peptides, including those with N-methyl amino acid residues. This shows the relevance of these compounds in complex pharmaceutical synthesis processes (Li-peng & Xu Cheng, 2000).
Imaging Agent Development
Related compounds have been synthesized and evaluated as potential imaging agents for sigma-1 and sigma-2 binding sites, indicating their usefulness in diagnostic imaging (He et al., 1993).
Metabolic Studies
Compounds structurally similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine have been synthesized and studied as metabolites of other drugs, such as the antipsychotic benzamide remoxipride. This research is critical for understanding drug metabolism and its implications (Gawell et al., 1989).
Propriétés
IUPAC Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSOSBBNQFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



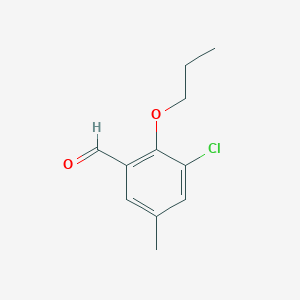
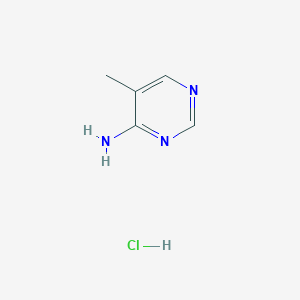
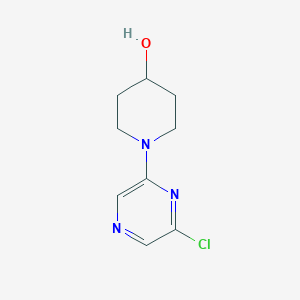
![Methyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423950.png)
![2-[(6-Chloro-2-pyrazinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423952.png)
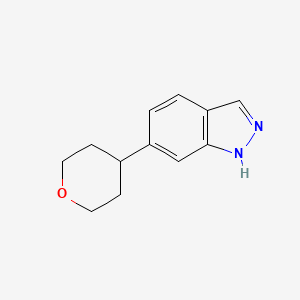
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423956.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)

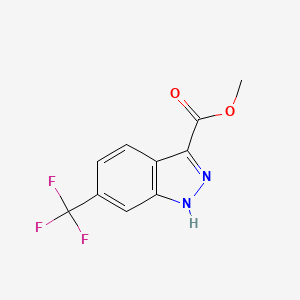
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

![N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B1423968.png)
